
CGK733
Descripción general
Descripción
CGK 733 es un compuesto químico sintético conocido por su función como inhibidor de la quinasa mutada de ataxia telangiectasia y la quinasa relacionada con ataxia telangiectasia y Rad3. Estas quinasas son cruciales en la regulación de la respuesta al daño del ADN y los puntos de control del ciclo celular.
Métodos De Preparación
La síntesis de CGK 733 involucra múltiples pasos, comenzando con la preparación de la estructura principal seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones de condensación y ciclización.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como nitro, flúor y grupos triclorometilo, a través de reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
CGK 733 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: CGK 733 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitro presente en el compuesto.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o reemplazar grupos funcionales en la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
CGK733 is an Ataxia Telangiectasia Mutated (ATM) inhibitor that has shown a sensitizing impact in treating malignancies, but its effect on other diseases is still being researched . Studies suggest this compound has potential therapeutic applications in various fields, including osteoporosis and cancer research .
Scientific Research Applications
Osteoporosis Treatment
- This compound inhibits osteoclast differentiation and function, which are key factors in bone loss . It achieves this by blocking RANKL-mediated Ca2+ oscillation and the NF-κB/MAPK signaling pathway, which are essential for osteoclast formation .
- Animal studies using ovariectomized mice demonstrated that this compound improved bone loss, suggesting it may be a potential drug for osteoporosis prevention and treatment .
- Specifically, this compound treatment led to less bone loss and increased bone trabecular volume in the treated group compared to the control .
Cancer Research
- This compound induces the loss of cyclin D1, a protein associated with cell proliferation, via the ubiquitin-dependent proteasomal degradation pathway in breast cancer cell lines . This effect was observed in MCF-7 and T47D breast cancer cells .
- The compound inhibits the proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells . It also suppresses proliferation of non-transformed mouse embryonic fibroblast cells .
- This compound-mediated inhibition of proliferation is dose-dependent and can be significant at doses as low as 2.5 μM .
- Research indicates this compound induces intracellular calcium sequestration correlated with the PERK/CHOP signaling pathway .
Other Potential Applications
- This compound has shown neuroprotective effects against acrylamide-induced damage by reversing the expressions of ATM, ATR, and p21 .
- It has been reported to be involved in cell growth in drug-induced senescent tumor cells and can trigger apoptotic death .
Note: The concentrations of this compound used in experiments vary, ranging from 0.6 to 40 μM .
Mecanismo De Acción
CGK 733 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa mutada de ataxia telangiectasia y la quinasa relacionada con ataxia telangiectasia y Rad3. Estas quinasas juegan un papel crítico en la respuesta al daño del ADN al fosforilar varios objetivos descendentes involucrados en la regulación del ciclo celular y la reparación del ADN. Al inhibir estas quinasas, CGK 733 interrumpe la respuesta al daño del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes dañinos del ADN, como la quimioterapia y la radioterapia .
Comparación Con Compuestos Similares
CGK 733 es único en su doble inhibición de la quinasa mutada de ataxia telangiectasia y la quinasa relacionada con ataxia telangiectasia y Rad3. Compuestos similares incluyen:
CGK 733 destaca por su inhibición equilibrada de ambas quinasas, lo que lo convierte en una herramienta valiosa para estudiar la interacción entre estas vías en varios procesos biológicos .
Actividad Biológica
CGK733 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3 related (ATR) kinases, which play crucial roles in DNA damage response and cell cycle regulation. This article discusses the biological activities of this compound, focusing on its effects on cancer cells, bone metabolism, and mechanisms of action.
This compound operates primarily by inhibiting ATM and ATR kinase activities, which are essential for cellular responses to DNA damage. The compound has an IC50 value of approximately 200 nM for ATM and ATR inhibition, indicating its potency in blocking these pathways . By inhibiting these kinases, this compound disrupts cell cycle checkpoints and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.
Key Findings:
- Cell Cycle Regulation : this compound treatment leads to a significant reduction in cyclin D1 levels and phosphorylated retinoblastoma protein (RB) in MCF-7 breast cancer cells, effectively inhibiting cell proliferation .
- Enhanced Chemotherapy Sensitivity : In HBV-positive hepatocellular carcinoma cells (HepG2.2.15), this compound increased sensitivity to taxol by promoting multinucleated cell formation .
- Induction of Cell Death : Treatment with this compound has been shown to induce non-apoptotic cell death in pancreatic cancer cells through mechanisms that do not involve traditional apoptotic pathways .
Effects on Osteoclasts and Bone Metabolism
Recent studies have highlighted the potential of this compound in treating osteoporosis by modulating osteoclast activity. Osteoclasts are responsible for bone resorption, and their overactivation leads to bone loss.
Study Insights:
- Inhibition of Osteoclast Formation : this compound was found to inhibit osteoclast differentiation by blocking RANKL-mediated signaling pathways, including NFATc1 activation .
- Therapeutic Potential : In ovariectomized mouse models, this compound demonstrated significant protective effects against estrogen deficiency-induced bone loss, suggesting its potential as a therapeutic agent for osteoporosis .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound significantly downregulated key proteins involved in cell cycle progression, leading to reduced cell proliferation and enhanced sensitivity to radiotherapy.
- Osteoporosis Model : In an ovariectomized mouse model, treatment with this compound resulted in improved bone density metrics compared to control groups, indicating its potential use as a treatment for osteoporosis.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CGK733 in cancer research, and how is it experimentally validated?
this compound is reported as a dual inhibitor of ATM/ATR kinases, targeting DNA damage response pathways. Validation involves measuring kinase activity via phosphorylation markers (e.g., ATM Ser1981, CHK2 Thr68) in irradiated or UV-treated cells. For example, in HEK-293 cells, 10 μM this compound increased ATM reporter activity by 1.6-fold . Experimental validation typically includes Western blotting for downstream targets (e.g., p53 upregulation in MCF-7 cells ) and comparative studies with known inhibitors like KU55933 .
Q. How does this compound affect cell proliferation and p53 protein levels in breast cancer cell lines?
In MCF-7 and MDA-MB-231 cells, this compound (5–10 μM) reduces proliferation rates to 20–40% of controls and elevates p53 levels by 1.6–3.1-fold . These effects are quantified using viability assays (e.g., MTT) and fluorescence intensity measurements for p53. Researchers should control for off-target effects by pairing this compound with caspase inhibitors to confirm non-apoptotic mechanisms .
Q. What experimental models are used to study this compound’s in vitro and in vivo effects?
- In vitro: Breast cancer cell lines (MCF-7, MDA-MB-231) treated with 5–10 μM this compound, analyzed via flow cytometry for cell cycle arrest and Western blotting for DNA damage markers (e.g., γ-H2A.X) .
- In vivo: Mouse models administered 25 mg/kg this compound intraperitoneally, with ATM reporter activity monitored at 1, 4, and 8 hours post-injection .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported inhibition of ATM/ATR kinases?
Contradictory findings (e.g., lack of ATM/ATR inhibition in H460 lung cancer cells ) necessitate methodological scrutiny:
- Cell line specificity : Validate kinase activity in multiple models (e.g., H460 vs. MCF-7).
- Dosage optimization : Test higher concentrations (e.g., >10 μM) while monitoring cytotoxicity.
- Alternative assays : Use kinase activity assays (e.g., radioactive phosphorylation assays) instead of relying solely on phosphorylation markers .
Q. What methodologies are recommended for analyzing this compound-induced autophagy and non-apoptotic cell death?
- Autophagy : Measure LC3-II formation via Western blot and correlate with p21Waf1/Cip1 expression. In this compound-treated cells, AMPK and PERK/CHOP pathways are key regulators .
- Non-apoptotic death : Use calcium chelators (e.g., BAPTA-AM) to block intracellular Ca²⁺ accumulation, confirming PERK/CHOP pathway involvement . Combine with Annexin V/PI staining to exclude apoptosis .
Q. How should combination therapies involving this compound be designed to assess synergistic effects?
- Drug synergy screens : Pair this compound (e.g., 7.4–9.2 μM) with PARP inhibitors (e.g., HDAB) and quantify γ-H2A.X foci (DNA damage marker) via immunofluorescence .
- Cell cycle analysis : Use propidium iodide staining to track G2/M arrest (e.g., 54.87% S-phase reduction in HDAB+this compound groups ).
- In vivo validation : Administer this compound with chemotherapeutics (e.g., paclitaxel) and monitor tumor regression via bioluminescence imaging .
Q. Data Contradiction and Validation Strategies
Q. How should researchers address discrepancies in this compound’s role in DNA damage repair?
- Replicate key studies : Repeat experiments from retracted literature (e.g., Williams et al. ) using updated protocols.
- Cross-validate with genetic tools : Use siRNA knockdown of ATM/ATR to compare phenotypes with this compound treatment .
- Meta-analysis : Aggregate data from multiple studies (e.g., proliferation rates, kinase activity) to identify consensus mechanisms .
Q. Methodological Best Practices
Q. What controls are essential for this compound experiments to ensure reproducibility?
- Positive controls : Include KU55933 (ATM inhibitor) and ETP-46464 (ATR inhibitor) to benchmark kinase inhibition .
- Vehicle controls : Account for solvent effects (e.g., DMSO) on cell viability.
- Time-course assays : Monitor acute (1–8 hours) vs. chronic (24–72 hours) effects to distinguish primary vs. secondary targets .
Q. Tables of Key Findings
Effect of this compound on Breast Cancer Cells | Control | 5 μM this compound | 10 μM this compound |
---|---|---|---|
Proliferation Rate (%) | 100 | 40 | 20 |
p53 Fluorescence Intensity | Low | 1.6x Increase | 3.1x Increase |
This compound Synergy with HDAB | HDAB Alone | HDAB + this compound |
---|---|---|
S-Phase Reduction (%) | 24.20 | 54.87 |
Apoptosis Rate (%) | 5 | 35 |
Propiedades
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNLNLQNYZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424997 | |
Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905973-89-9 | |
Record name | CGK 733 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.